methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate
Description
Methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a sulfamoylbenzamide-thiophene hybrid compound characterized by a benzyl(ethyl)sulfamoyl group attached to a benzamido-thiophene core. Its structure combines a thiophene ring substituted with a carboxymethyl ester and a 4-sulfamoylbenzamido moiety. The benzyl(ethyl)sulfamoyl group introduces lipophilic and steric properties, which may influence biological activity and pharmacokinetics.
Properties
IUPAC Name |
methyl 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-3-24(15-16-7-5-4-6-8-16)31(27,28)18-11-9-17(10-12-18)20(25)23-21-19(13-14-30-21)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMENGJVNPPHHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzamido and sulfamoyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamido or sulfamoyl groups, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in sulfamoyl substituents, thiophene modifications, and appended functional groups:
- Substituent Impact: Sulfamoyl Groups: Benzyl(ethyl)sulfamoyl in the target compound offers greater steric bulk compared to LMM5’s benzyl(methyl) group or LMM11’s cyclohexyl(ethyl) moiety. This may enhance membrane permeability but reduce solubility . Thiophene vs. Ester Groups: The methyl ester in the target compound vs. ethyl esters in analogues (e.g., ) may influence metabolic stability and hydrolysis rates .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight (~463.5 g/mol, estimated) is comparable to LMM5 (exact weight unspecified) but lower than morpholinosulfonyl derivatives (478.58 g/mol, ) .
- Solubility: The benzyl(ethyl)sulfamoyl group likely reduces aqueous solubility compared to morpholinosulfonyl analogues (density ~1.385 g/cm³, ) .
- Acid Dissociation (pKa) : Predicted pKa ~11.93 (similar to ) suggests low ionization at physiological pH, favoring passive cellular uptake .
Biological Activity
Methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a benzamido group , and a sulfamoyl group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 459.58 g/mol. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, including:
- Enzyme Inhibition : It has been shown to inhibit certain carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in organisms. For instance, studies indicate that derivatives containing sulfamoyl groups exhibit significant inhibitory effects on human carbonic anhydrases (hCA I, II, VII, and XIII) as well as bacterial enzymes .
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, leading to altered cellular responses. This interaction can influence processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The presence of the sulfamoyl group enhances its efficacy against bacterial strains by inhibiting essential metabolic pathways.
Antitumor Activity
Preliminary studies suggest potential antitumor properties, possibly through the induction of apoptosis in cancer cells. The compound's structural components may facilitate interactions with cancer-related targets, although further research is necessary to elucidate these mechanisms.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
